ABBV-744 in Acute Myeloid Leukemia: A Deep Dive into its Mechanism of Action
ABBV-744 in Acute Myeloid Leukemia: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is an investigational, orally bioavailable small molecule that represents a novel approach in the targeted therapy of Acute Myeloid Leukemia (AML). It is a highly selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This selectivity offers a potential advantage over pan-BET inhibitors by possibly mitigating some of the toxicities, such as thrombocytopenia and gastrointestinal issues, that have limited the clinical utility of first-generation BET inhibitors.[1][4] Preclinical studies have demonstrated robust anti-leukemic activity of ABBV-744 in AML models, both as a monotherapy and in combination with other targeted agents, leading to its evaluation in clinical trials.[1][5] This technical guide provides an in-depth exploration of the core mechanism of action of ABBV-744 in AML, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Selective BET Bromodomain II Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[6] They contain two conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and transcription factors.[6] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, including MYC and BCL2.[7][8]
ABBV-744 is distinguished by its high selectivity for the second bromodomain (BDII) of BET proteins, with a binding affinity over 300-fold greater for BDII compared to the first bromodomain (BDI) of BRD4.[3][7] This selective inhibition disrupts the interaction between BET proteins and acetylated histones at specific gene loci.[6]
The downstream consequences of BDII inhibition by ABBV-744 in AML cells are multifaceted:
-
Transcriptional Repression of Key Oncogenes: By displacing BRD4 from the regulatory regions of critical genes, ABBV-744 leads to the downregulation of key drivers of leukemogenesis. Chromatin immunoprecipitation sequencing (ChIP-Seq) has shown that ABBV-744 displaces BRD4 from the regulatory regions of genes such as BCL2, c-MYC, and RUNX1.[7] This is particularly effective in AML cells with MLL rearrangements, where ABBV-744 displaces both BRD4 and the MLL fusion protein from the regulatory regions of BCL2 and c-MYC.[7]
-
Induction of Cell Cycle Arrest: The suppression of oncogenes like c-MYC, a critical regulator of cell cycle progression, leads to a G1 cell cycle arrest in AML cells treated with ABBV-744.[4][7]
-
Apoptosis Induction: The downregulation of the anti-apoptotic protein BCL-2, coupled with the overall disruption of pro-survival signaling, triggers programmed cell death (apoptosis).[7] This is evidenced by the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP).[7]
-
Enhanced Efficacy in Combination Therapy: Preclinical data strongly support the combination of ABBV-744 with the BCL-2 inhibitor venetoclax.[1] This combination results in synergistic anti-leukemic activity, suggesting that the dual targeting of transcriptional upregulation and direct inhibition of BCL-2 is a highly effective strategy in AML.[7]
Preclinical Data
In Vitro Activity
ABBV-744 has demonstrated potent antiproliferative activity across a range of AML cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from a 5-day proliferation assay.
| Cell Line | IC50 (nmol/L) |
| MV4;11 | 93 |
| MOLM-13 | 129 |
| OCI-AML3 | 215 |
| HL-60 | 345 |
| KG-1 | >1000 |
| Data extracted from Lin et al., Mol Cancer Ther, 2021. |
In primary AML samples, ABBV-744 inhibited cell growth in 8 out of 12 samples, with growth inhibition ranging from 20.2% to 77.9%.[7] Furthermore, it induced apoptosis in these primary samples, with an average of 26.7% apoptotic cells in the ABBV-744 treated group compared to 14.1% in the control group.[7]
In Vivo Efficacy
Studies in AML xenograft models have shown that ABBV-744 has comparable or superior efficacy to the pan-BET inhibitor ABBV-075, but with an improved tolerability profile.[1][4][9] In a patient-derived xenograft (PDX) model of AML, ABBV-744 monotherapy significantly extended the median survival of mice compared to the vehicle control (76 days vs. 67.5 days).[7]
The combination of ABBV-744 with venetoclax demonstrated significantly enhanced antitumor efficacy compared to either agent alone in AML xenograft models.[1]
Clinical Data
A Phase 1, open-label, dose-escalation and expansion study (NCT03360006) evaluated the safety, pharmacokinetics, and preliminary efficacy of ABBV-744 in adult patients with relapsed/refractory AML.[5][10][11]
Safety and Pharmacokinetics
Thirty patients were enrolled in dose cohorts ranging from 2 to 240 mg daily.[11] The most common treatment-emergent adverse events (TEAEs) were nausea (63%), fatigue (53%), and diarrhea (50%).[11] Grade ≥3 TEAEs included anemia, febrile neutropenia, and pneumonia (23% each).[11] Dose-limiting toxicities were observed at the 180 mg and 240 mg doses.[11] ABBV-744 plasma concentrations peaked at a median of 1-3 hours post-dose, and the elimination half-life was 4-5 hours.[11]
| Parameter | Value |
| Number of Patients | 30 |
| Dose Range | 2-240 mg daily |
| Median Age | 69.5 years |
| Most Common TEAEs (any grade) | Nausea, Fatigue, Diarrhea |
| Common Grade ≥3 TEAEs | Anemia, Febrile Neutropenia, Pneumonia |
| Elimination Half-life | 4-5 hours |
| Data from the NCT03360006 Phase 1 study.[11] |
Efficacy
As a monotherapy in this heavily pretreated patient population, ABBV-744 showed limited efficacy.[11] Two patients experienced a reduction in blast counts (one partial response and one morphologic leukemia-free state).[11] The median event-free survival was 8.9 weeks.[11] These findings suggest that the future of ABBV-744 in AML likely lies in combination therapies.
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: AML cell lines were seeded in 96-well plates at a density of 5 x 10^3 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were treated with a serial dilution of ABBV-744 or vehicle control (DMSO).
-
Incubation: Plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: AML cells were treated with specified concentrations of ABBV-744 or vehicle control for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered early apoptotic, while Annexin V positive, PI positive cells were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells was quantified using flow cytometry analysis software.
Western Blotting
-
Cell Lysis: Following treatment with ABBV-744, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., BCL-2, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnccn.org [jnccn.org]
- 3. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
